molecular formula C6H12N2O2S B1447069 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane CAS No. 1433176-83-0

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1447069
CAS No.: 1433176-83-0
M. Wt: 176.24 g/mol
InChI Key: BEMZHSZVNONKAW-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane is a chemical compound with the CAS Number: 1433176-83-0 . It has a molecular weight of 176.24 and its IUPAC name is 2-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane . The compound is a white solid and should be stored at 0-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O2S/c1-11(9,10)8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3 . The molecule contains a total of 24 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 four-membered rings, 1 secondary amine (aliphatic), and 1 sulfonamide (thio) .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 176.24 .

Scientific Research Applications

  • Synthesis and Utility in Library or Large-Scale Production : A practical route to 2,6-diazaspiro[3.3]heptanes, which includes 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane, is described by reductive amination of aldehydes. This method is suitable for both library and large-scale synthesis, indicating its potential for widespread application in chemical research and industry (Hamza et al., 2007).

  • Application in Palladium-Catalyzed Aryl Amination Reactions : The synthesis of a 2,6-diazaspiro[3.3]heptane building block and its use in palladium-catalyzed aryl amination reactions has been reported. This highlights its utility as a structural surrogate of piperazine in chemical synthesis (Burkhard & Carreira, 2008).

  • Designing Axially Chiral Molecules : The molecule 2,6-diphosphaspiro[3.3]heptane, related to 2,6-diazaspiro[3.3]heptane, was designed to exhibit axial chirality due to its conformational rigidity. This study provides insights into designing molecules with specific chiral properties (Naruse & Kugiya, 2013).

  • Synthesis of Novel Spirocyclic Compounds : The synthesis of novel angular azaspiro[3.3]heptanes, including 2,6-diazaspiro[3.3]heptane variants, demonstrates their potential as building blocks for drug discovery and other chemical applications (Guerot et al., 2011).

  • Improved Synthesis of Bicyclic Spiro Compounds : An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, which is closely related to 2,6-diazaspiro[3.3]heptane, has been developed. This method enhances the stability and solubility of the product, facilitating its use in various chemical reactions (van der Haas et al., 2017).

  • Coordination with Transition Metal Centers : Spirocyclic sulfur and selenium ligands, including compounds like 2,6-dithiaspiro[3.3]heptane, have been explored for their role as molecular rigid rods in coordinating transition metal centers. This research opens avenues for their application in materials science and catalysis (Petrukhina et al., 2005).

Safety and Hazards

The safety information for 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

Properties

IUPAC Name

2-methylsulfonyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZHSZVNONKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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